molecular formula C26H23ClN4O3 B12017719 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634897-17-9

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12017719
CAS No.: 634897-17-9
M. Wt: 474.9 g/mol
InChI Key: RQGGZZUOWPHUSB-LQKURTRISA-N
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Description

The compound 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 1H-pyrazole core substituted at position 3 with a 4-[(2-chlorobenzyl)oxy]phenyl group and at position 5 with an (E)-configured hydrazide moiety linked to a 4-ethoxyphenylmethylidene group. Pyrazole carbohydrazides are often synthesized via condensation reactions between pyrazole carboxylic acid hydrazides and substituted aldehydes, followed by spectroscopic (IR, NMR) and crystallographic validation of the (E)-configuration .

Properties

CAS No.

634897-17-9

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O3/c1-2-33-21-11-7-18(8-12-21)16-28-31-26(32)25-15-24(29-30-25)19-9-13-22(14-10-19)34-17-20-5-3-4-6-23(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+

InChI Key

RQGGZZUOWPHUSB-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Stille Coupling:

Industrial Production:: While industrial-scale production details are scarce due to its rarity, research laboratories often prepare this compound using the methods mentioned above.

Chemical Reactions Analysis

Scientific Research Applications

    Chemistry: Used as a building block for novel ligands or catalysts.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: May exhibit antitumor or anti-inflammatory properties.

    Industry: Rarely used due to its specialized nature.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-Chlorobenzyloxy (aryl), 4-ethoxyphenylmethylidene (hydrazide) ~525.9 Enhanced lipophilicity (Cl, ethoxy); potential kinase inhibition
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide Pyridin-4-ylmethylidene (hydrazide) ~493.9 Reduced lipophilicity (polar pyridine); possible π-π stacking in binding
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 2-Hydroxyphenylmethylidene (hydrazide) ~497.9 Hydrogen-bonding capacity (hydroxyl); improved aqueous solubility
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl (aryl), 2,4,5-trimethoxyphenylmethylidene (hydrazide) ~464.5 High electron-donating effects (multiple methoxy groups); anticancer activity reported
N′-[(E)-(3-Methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 4-Methylbenzyloxy (aryl), 3-methoxyphenylmethylidene (hydrazide) ~515.0 Balanced lipophilicity (methyl, methoxy); antimicrobial potential

Structural and Functional Analysis

Electronic and Steric Effects

  • Target Compound: The 2-chlorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets.
  • Pyridine Analogs (e.g., ) : The pyridinylmethylidene substituent increases polarity, improving solubility but reducing membrane permeability. The aromatic nitrogen enables coordination with metal ions or hydrogen bonding .

Spectroscopic and Crystallographic Validation

  • IR/NMR : All analogs show characteristic C=O stretches (~1640–1650 cm⁻¹) and C=N vibrations (~1580–1600 cm⁻¹). The target compound’s ethoxy group is confirmed by δ 1.4 ppm (CH₃) and δ 4.1 ppm (OCH₂) in ¹H-NMR .
  • X-ray Crystallography : The (E)-configuration of the hydrazide moiety is consistently confirmed via single-crystal studies (e.g., ), critical for maintaining planar geometry and bioactivity.

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